molecular formula C10H15NO B1659054 N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine CAS No. 6319-15-9

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine

Cat. No.: B1659054
CAS No.: 6319-15-9
M. Wt: 165.23 g/mol
InChI Key: ZOQDYKIXVHGLTC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine typically involves the reaction of a suitable precursor with nitrosating agents under controlled conditions. One common method involves the nitrosation of tricyclo[5.2.1.0^{2,6}]decan-8-one using nitrosyl chloride (NOCl) in the presence of a base such as pyridine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine can be compared with other nitroso compounds and tricyclic derivatives:

N-[(8E)-tricyclo[521

Properties

IUPAC Name

(NE)-N-(8-tricyclo[5.2.1.02,6]decanylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9,12H,1-5H2/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQDYKIXVHGLTC-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C1)C\3CC2C/C3=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430034
Record name NSC31989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-15-9
Record name NSC31989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
Reactant of Route 2
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
Reactant of Route 3
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
Reactant of Route 4
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
Reactant of Route 5
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
Reactant of Route 6
N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.